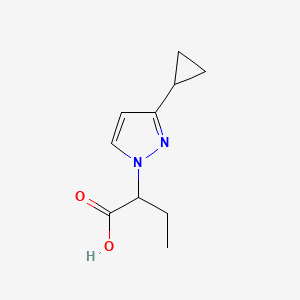

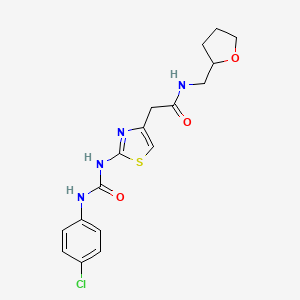

![molecular formula C19H17F3N4O B2699522 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 321553-11-1](/img/structure/B2699522.png)

3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a pyrazole ring, a dimethylamino group, a phenyl ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to confer increased stability and lipophilicity in addition to its high electronegativity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用

Cytotoxic Activity

Research has demonstrated that carboxamide derivatives, including compounds structurally related to the one , exhibit potent cytotoxic effects against various cancer cell lines. The synthesis of these derivatives involves reactions with primary amines, leading to compounds with significant growth inhibitory properties. For instance, certain carboxamide derivatives have shown remarkable efficacy in vivo against colon tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).

Antioxidant, Antitumor, and Antimicrobial Activities

Studies on the synthesis of pyrazolopyridines and related compounds have explored their chemical behavior under both conventional heating and microwave irradiation techniques. These compounds exhibit significant antioxidant activity, as well as antitumor effects against liver and breast cancer cell lines. Moreover, their antibacterial and antifungal properties have been assessed, indicating their broad-spectrum biological activities (El‐Borai et al., 2013).

Polarographic Behavior and Electrochemical Studies

Research into the polarographic reduction of arylazo pyrazoles and their derivatives provides insights into their electrochemical properties. These studies, focusing on the reduction behavior in various pH environments, have implications for the development of electrochemical sensors and analytical methods in studying compound interactions and redox properties (Ravindranath et al., 1983).

Synthesis and Biological Activity

The synthesis of novel compounds, including pyrazolo[1,5-a]pyrimidine derivatives, and their biological evaluation against cancer cell lines, underscores the importance of structural modification in enhancing biological activity. These studies involve the condensation of dimethylamine with precursor acids, leading to compounds with distinct anticancer properties (Liu et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Investigations into 4-aminomethylene 1-phenylpyrazolidine-3,5-diones and their derivatives have revealed significant anti-inflammatory and antimicrobial effects. These findings are crucial for the development of new therapeutic agents with dual functionalities, offering a promising avenue for treating infections and inflammatory conditions (Ahmed, 2017).

将来の方向性

The study of compounds with trifluoromethyl groups is an active area of research, given their interesting chemical properties and potential applications in pharmaceuticals . This compound, with its combination of functional groups, could be a subject of future studies to explore its potential uses and properties.

特性

IUPAC Name |

3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-25(2)17-16(13-7-4-3-5-8-13)12-26(24-17)18(27)23-15-10-6-9-14(11-15)19(20,21)22/h3-12H,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLIIYBBCMOVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

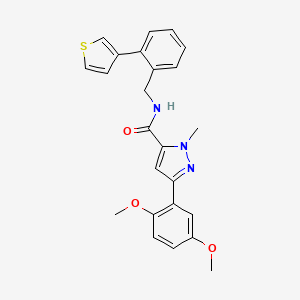

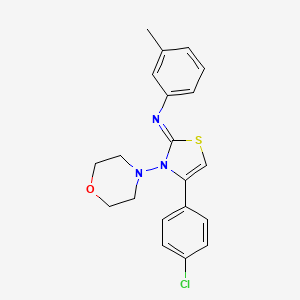

![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)

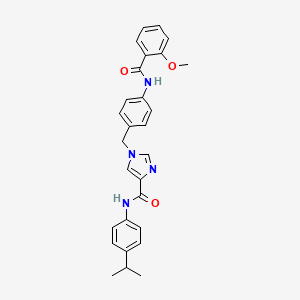

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2699441.png)

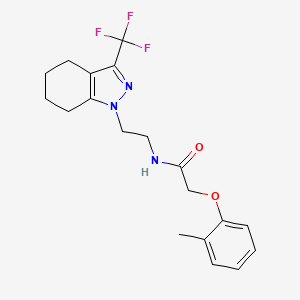

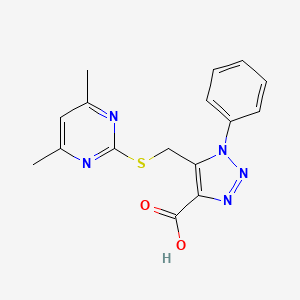

![2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B2699443.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699445.png)

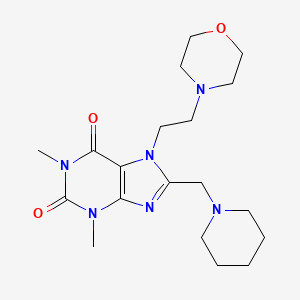

![9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699458.png)

![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)